molecular formula C7H13NO2 B13556712 Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol

Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol

Cat. No.: B13556712
M. Wt: 143.18 g/mol
InChI Key: AUIYQORUQWJEFJ-RNFRBKRXSA-N
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Description

rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol is a chiral compound with significant potential in various scientific fields. This compound features a hexahydro-furo-pyrrol ring system, which is a structural motif found in many biologically active molecules. Its unique stereochemistry and functional groups make it an interesting subject for research in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a dihydrofuran derivative and an amine, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols or primary amines.

Scientific Research Applications

rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of enzyme inhibitors and studying protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the production of advanced materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with similar structural features but different functional groups.

    Deoxycorticosterone: A steroid hormone with a comparable ring system but distinct biological activity.

Uniqueness

rac-[(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrol-6a-yl]methanol stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological properties

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol

InChI

InChI=1S/C7H13NO2/c9-5-7-4-8-3-6(7)1-2-10-7/h6,8-9H,1-5H2/t6-,7-/m1/s1

InChI Key

AUIYQORUQWJEFJ-RNFRBKRXSA-N

Isomeric SMILES

C1CO[C@@]2([C@H]1CNC2)CO

Canonical SMILES

C1COC2(C1CNC2)CO

Origin of Product

United States

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